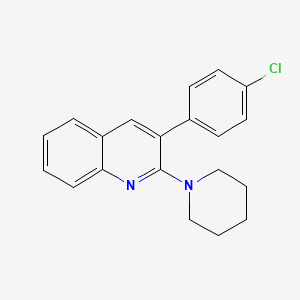
3-(4-Chlorophenyl)-2-(piperidin-1-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-2-(piperidin-1-yl)quinoline (3CPQ) is a synthetic piperidine-quinoline hybrid molecule that has been studied for its potential applications in the fields of medicinal chemistry and drug discovery. It is a novel compound with a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties. The molecule was first synthesized in 2003 and has since been studied extensively for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorophenyl)-2-(piperidin-1-yl)quinoline has been studied extensively for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-bacterial, and anti-cancer properties and has been tested in several in vitro and in vivo models. In particular, 3-(4-Chlorophenyl)-2-(piperidin-1-yl)quinoline has been shown to have potential as an anti-cancer drug, as it has been demonstrated to inhibit the growth of several types of cancer cells, including breast, colon, and lung cancer cells. Furthermore, 3-(4-Chlorophenyl)-2-(piperidin-1-yl)quinoline has been shown to be effective in treating inflammation and bacterial infections.
Wirkmechanismus
The exact mechanism of action of 3-(4-Chlorophenyl)-2-(piperidin-1-yl)quinoline is not yet fully understood. However, it is thought to exert its anti-cancer and anti-inflammatory effects by targeting the NF-κB signaling pathway. This pathway is involved in the regulation of numerous cellular processes, including cell proliferation, apoptosis, and inflammation. By targeting this pathway, 3-(4-Chlorophenyl)-2-(piperidin-1-yl)quinoline has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation.
Biochemical and Physiological Effects
3-(4-Chlorophenyl)-2-(piperidin-1-yl)quinoline has been shown to possess a wide range of biochemical and physiological effects. In particular, it has been demonstrated to possess anti-inflammatory, anti-bacterial, and anti-cancer properties. Furthermore, it has been shown to inhibit the growth of cancer cells and reduce inflammation. Additionally, 3-(4-Chlorophenyl)-2-(piperidin-1-yl)quinoline has been found to possess antioxidant properties, which may be beneficial in protecting cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantages of using 3-(4-Chlorophenyl)-2-(piperidin-1-yl)quinoline in laboratory experiments are its wide range of biological activities, its relatively low cost, and its ease of synthesis. Furthermore, the molecule is relatively stable and can be stored for long periods of time. However, there are some limitations to using 3-(4-Chlorophenyl)-2-(piperidin-1-yl)quinoline in laboratory experiments, such as its potential toxicity and the fact that it is a synthetic compound.
Zukünftige Richtungen
There are several potential future directions for the development of 3-(4-Chlorophenyl)-2-(piperidin-1-yl)quinoline. These include further investigation into the mechanism of action of the molecule, as well as the development of novel formulations and delivery systems. Additionally, 3-(4-Chlorophenyl)-2-(piperidin-1-yl)quinoline could be further studied for its potential therapeutic applications, such as in the treatment of cancer and other diseases. Finally, further research into the potential toxic effects of the molecule could help to identify any potential safety concerns.
Synthesemethoden
The synthesis of 3-(4-Chlorophenyl)-2-(piperidin-1-yl)quinoline is achieved by the reaction of 4-chlorophenyl-1-piperidinecarboxylic acid and 2-aminobenzonitrile in the presence of a strong base, such as sodium hydride or sodium methoxide. The reaction proceeds via a nucleophilic substitution reaction, resulting in the formation of the desired product. The reaction is typically carried out in a solvent such as dichloromethane or acetonitrile.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-2-piperidin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2/c21-17-10-8-15(9-11-17)18-14-16-6-2-3-7-19(16)22-20(18)23-12-4-1-5-13-23/h2-3,6-11,14H,1,4-5,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXSPCUJKUZLLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3C=C2C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

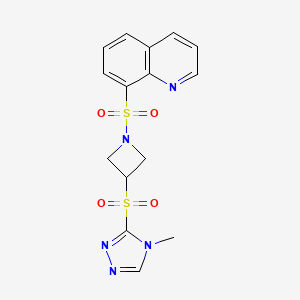
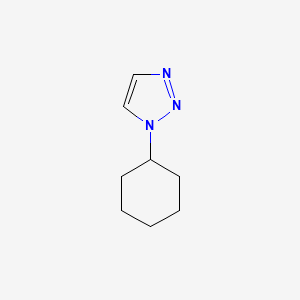
![1-{4-[(Methylsulfonyl)amino]phenyl}-1-cyclohexanecarboxylic acid](/img/structure/B2935895.png)

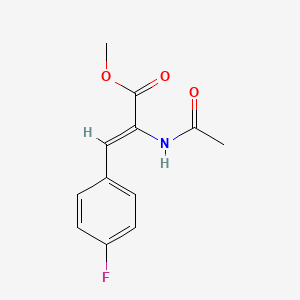
![[3-Amino-5-[(2-chlorophenyl)amino]-4-(phenylsulfonyl)thien-2-yl](4-methoxyphenyl)methanone](/img/structure/B2935898.png)
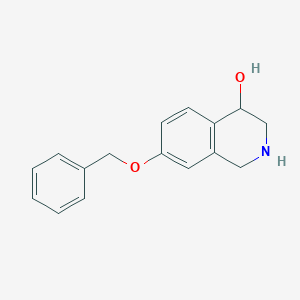

![1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-propylpurine-2,6-dione](/img/structure/B2935903.png)
![4-bromo-N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2935906.png)
![2-Butylsulfanyl-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2935908.png)
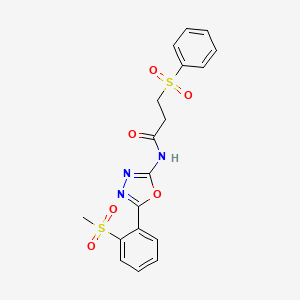
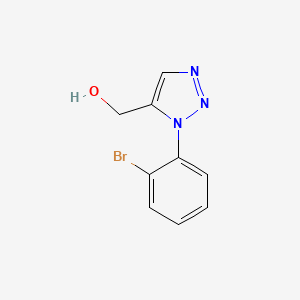
![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2935915.png)